(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Chemical Classification and Structural Taxonomy
This compound belongs to the class of heterocyclic sulfonamide derivatives , specifically integrating a benzothiazole scaffold with a sulfamoyl-benzamide framework. Its structural taxonomy can be dissected as follows:
The Z-configuration at the C=N bond in the benzothiazol-2(3H)-ylidene moiety is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets. Nuclear Magnetic Resonance (NMR) and X-ray crystallography data confirm this stereochemical arrangement, with distinct chemical shifts observed for the imine proton (δ 8.2–8.4 ppm in $$^1$$H NMR).
Historical Context of Benzothiazole-Sulfonamide Hybrid Compounds
The fusion of benzothiazole and sulfonamide motifs emerged in the early 21st century, driven by the need to synergize the antimicrobial properties of sulfonamides with the anticancer and anti-inflammatory activities of benzothiazoles. Key milestones include:
- 2013 : Saeed and Rafique pioneered the synthesis of N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene]benzamides, demonstrating their efficacy as antimicrobial agents.
- 2022 : Advances in dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibition highlighted benzothiazole-sulfonamide hybrids as multitarget therapeutics for inflammatory pain.
- 2025 : Structural optimization efforts introduced cyanoethyl groups to sulfamoyl derivatives, enhancing metabolic stability and target affinity.
These developments underscore the evolutionary trajectory of benzothiazole-sulfonamide hybrids from monofunctional agents to sophisticated, multitarget drug candidates.
Significance in Modern Medicinal Chemistry Research
The compound’s structural complexity enables diverse pharmacological applications:
- Dual Enzyme Inhibition : The sulfamoyl group interacts with catalytic residues of hydrolases (e.g., sEH and FAAH), while the benzothiazole moiety engages hydrophobic enzyme pockets. This dual mechanism has shown promise in preclinical pain models, with IC$$_{50}$$ values below 10 nM for key targets.
- Antimicrobial Potential : Analogous compounds exhibit broad-spectrum activity against Gram-positive bacteria, attributed to sulfonamide-mediated folate pathway disruption.
- Drug Design Flexibility : The cyanoethyl substituents permit modular derivatization, enabling structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles.
Table 1 : Key Functional Attributes of this compound
Current research prioritizes computational modeling to predict binding affinities and in vivo efficacy. Molecular dynamics simulations reveal stable interactions between the compound’s benzothiazole ring and the hydrophobic subpocket of FAAH, while the sulfamoyl group anchors to catalytic triads. These insights guide the rational design of next-generation hybrids with enhanced selectivity and potency.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-3-28-21-19(32-2)7-4-8-20(21)33-23(28)26-22(29)17-9-11-18(12-10-17)34(30,31)27(15-5-13-24)16-6-14-25/h4,7-12H,3,5-6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVIQWSMUNIWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and ethyl bromoacetate.
Introduction of the Benzamide Core: The benzamide structure can be introduced through acylation reactions using suitable benzoyl chloride derivatives.
Attachment of the Sulfamoyl Group: The sulfamoyl group with cyanoethyl substituents can be introduced via nucleophilic substitution reactions using reagents like bis(2-cyanoethyl)amine and chlorosulfonic acid.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, reaction time, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfamoyl group.
Reduction: Reduction reactions could target the cyano groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound might be explored for its potential as a pharmacophore in drug design. The presence of the benzo[d]thiazole moiety suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, such compounds could be used in the development of new materials with specific properties, such as dyes, polymers, or catalysts.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfamoyl group and the benzo[d]thiazole moiety could play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the literature. Below is a detailed analysis:
Table 1: Key Structural and Spectral Comparisons
Key Findings
Functional Group Differentiation: The target compound’s N,N-bis(2-cyanoethyl)sulfamoyl group distinguishes it from analogs with simpler sulfonamides or thioamide groups (e.g., [4–6]) . This substitution enhances electron-withdrawing effects and solubility in polar solvents. Unlike tautomeric 1,2,4-triazole-3-thiones ([7–9]), which exhibit thione-thiol equilibrium, the target’s Z-configuration benzothiazolylidene ring imposes fixed geometry, reducing dynamic structural variability .
Spectral Signatures: The absence of C=O bands in triazole derivatives ([7–9]) contrasts with the target’s prominent C=O (amide) and C≡N (cyanoethyl) IR absorptions . Thiadiazole-based benzamides ([6, 8a–c]) share C=O stretches (~1600–1700 cm⁻¹) but lack cyanoethyl-associated peaks .
Synthetic Complexity: The target compound likely requires multi-step cyanoethylation and regioselective imine formation, whereas analogs like [4–6] are synthesized via straightforward hydrazide-isothiocyanate condensations .
Ethyl vs. Methyl Substituents: The ethyl group on the benzothiazole nitrogen may reduce crystallinity compared to smaller methyl groups in compounds like [4g] (3-methylphenyl substituent) .
Biological Activity
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antifungal, anticancer, and cytotoxic properties.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce sulfamoyl and cyanoethyl groups. Characterization techniques such as NMR, HRMS, and IR spectroscopy are employed to confirm the structure.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its antifungal and anticancer properties.
Antifungal Activity
In vitro studies demonstrate that this compound exhibits significant antifungal activity against strains such as Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values indicate that it performs comparably to established antifungal agents like ketoconazole.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 1.23 | C. parapsilosis |
| Ketoconazole | 1.20 | C. parapsilosis |
The mechanism of action involves inhibition of ergosterol synthesis by targeting the CYP51 enzyme, crucial for fungal cell membrane integrity.
Cytotoxicity Analysis
Cytotoxicity studies conducted on NIH/3T3 cell lines reveal that the compound has a relatively low cytotoxic profile with IC50 values indicating minimal toxicity at therapeutic concentrations.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 187.66 | NIH/3T3 |
| Doxorubicin | >1000 | NIH/3T3 |
This suggests that while the compound is effective against fungal cells, it poses a lower risk of affecting normal mammalian cells.
Case Studies
Recent research has focused on derivatives of thiazole compounds similar to this compound. For example, compounds synthesized in a study demonstrated enhanced antifungal activity when electronegative substituents were present on the aromatic rings, which improved their lipophilicity and interaction with fungal enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
